molecular formula C6H6N4 B14049811 5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B14049811
M. Wt: 134.14 g/mol
InChI Key: AHLDFNXEQIHYBK-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-rich fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrazine scaffold is a versatile pharmacophore, structurally analogous to purines, which allows it to interact with various biological targets . While specific biological data for this derivative is limited in the public domain, closely related analogs in the 1,2,4-triazolo[1,5-a]pyrimidine and triazolopyridine families have demonstrated a wide range of potent biological activities. These include serving as antitumor agents by inhibiting cancer cell proliferation , acting as antimicrobials by targeting DNA gyrase , and functioning as kinase inhibitors (e.g., JAK1, JAK2) . The presence of multiple nitrogen atoms in its structure also suggests potential metal-chelating properties, which can be exploited in the design of metallodrugs or diagnostic agents . This compound is offered exclusively for research purposes, providing a valuable building block for the synthesis of novel chemical entities and the investigation of new therapeutic avenues in areas such as oncology, infectious diseases, and immunology. Researchers can utilize this high-quality compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H6N4/c1-5-2-7-3-6-8-4-9-10(5)6/h2-4H,1H3

InChI Key

AHLDFNXEQIHYBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=NC=NN12

Origin of Product

United States

Preparation Methods

Aminotriazole-Diketone Cyclocondensation

The cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with methyl-containing diketones represents a foundational approach. In a representative procedure, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid, yielding ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate. Hydrolysis under basic conditions (e.g., NaOH/EtOH) generates the corresponding carboxylic acid, which undergoes chlorination using thionyl chloride to produce the acyl chloride. Subsequent coupling with amines or alcohols furnishes diverse 5-methyl-triazolo-pyrazine derivatives.

Table 1: Cyclocondensation Reaction Parameters

Starting Material Solvent Temperature (°C) Yield (%) Reference
Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Acetic acid 120 (reflux) 78
5-Amino-1,2,4-triazole + 3-oxopentanedioic acid DMF 100 65

Halogenation-Substitution Approaches

Halogen-Hydrazinylpyrazine Synthesis

Dihalopyrazines serve as precursors for introducing hydrazine groups. For instance, 2,5-dichloropyrazine reacts with hydrazine monohydrate in aqueous ammonia at reflux to yield 2-chloro-5-hydrazinylpyrazine. This intermediate undergoes cyclization with aldehydes or orthoesters to form the triazolo ring. Methyl group incorporation is achieved via Suzuki-Miyaura coupling or Grignard reactions on halogenated intermediates.

Tele-Substitution for Methyl Group Introduction

Tele-substitution reactions enable regioselective functionalization. In a case study, 5-chloro-triazolo[4,3-a]pyrazine reacts with methylmagnesium bromide in toluene at 80°C, replacing the chlorine atom at position 5 with a methyl group. Silica gel acts as a catalyst, enhancing reaction efficiency (yield: 72%).

Table 2: Tele-Substitution Reaction Outcomes

Substrate Reagent Catalyst Yield (%) Reference
5-Chloro-triazolo[4,3-a]pyrazine CH₃MgBr Silica 72
8-Bromo-triazolo[4,3-a]pyrazine CH₃Li None 58

Orthoester Cyclization Routes

Triethyl Orthoformate-Mediated Ring Closure

Hydrazinylpyrazines cyclize with triethyl orthoformate in toluene under acidic conditions (e.g., p-toluenesulfonic acid). For example, 5-methyl-2-hydrazinylpyrazine reacts with triethyl orthoformate at reflux for 5 hours, forming 5-methyl-triazolo[1,5-a]pyrazine in 85% yield after column chromatography.

Table 3: Orthoester Cyclization Conditions

Hydrazinylpyrazine Orthoester Acid Catalyst Time (h) Yield (%)
5-Methyl-2-hydrazinylpyrazine Triethyl orthoformate p-TsOH 5 85
6-Methyl-3-hydrazinylpyrazine Trimethyl orthoformate H₂SO₄ 6 68

Mechanistic Insights and Optimization

Regioselectivity in Cyclocondensation

Density functional theory (DFT) calculations reveal that methyl group orientation during cyclocondensation influences product distribution. The 5-methyl isomer predominates when bulky diketones (e.g., 1-phenylbutane-1,3-dione) sterically hinder alternative ring-closing pathways.

Acid Catalysis in Orthoester Reactions

Protonation of the hydrazine nitrogen by p-toluenesulfonic acid accelerates nucleophilic attack on the orthoester’s electrophilic carbon, as evidenced by kinetic studies. Elevated temperatures (>100°C) favor ring closure over side reactions such as N-alkylation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with hydrogenated triazole or pyrazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the original substituent.

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition can result in the disruption of essential metabolic pathways in target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[1,5-a]pyrimidines
  • Structure : Pyrimidine ring fused with [1,2,4]triazole (vs. pyrazine in the target compound).
  • Synthesis: Prepared via reactions of sodium enolates with heterocyclic amines or diazonium salts . For example, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (melting point: 287°C) is synthesized by cyclization of hydrazine derivatives .
  • Key Differences : Pyrimidine’s three nitrogen atoms (vs. pyrazine’s two) enhance hydrogen-bonding capacity, influencing drug-receptor interactions .
Triazolo[1,5-a]triazines
  • Structure : Triazine ring fused with [1,2,4]triazole.
  • Synthesis: Piperazine derivatives of triazolo[1,5-a]triazine are optimized for adenosine A2a receptor antagonism, showing oral bioavailability up to 89% in rats .
  • Key Differences : Triazine’s electron-deficient core enhances metabolic stability but reduces solubility compared to pyrazine analogues .
Pyrazolo[1,5-a]pyrimidines
  • Structure : Pyrimidine fused with pyrazole.
  • Applications: Antitrypanosomal and antimetabolite activities due to purine-like structure .
  • Key Differences : Pyrazole’s five-membered ring introduces steric bulk, reducing synthetic versatility compared to triazolo-pyrazines .

Physical and Spectral Properties

Property 5-Methyl-triazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]triazine
Melting Point 114–338°C 263–287°C >250°C (decomposes)
Solubility High aqueous solubility Moderate in DMSO Low (improved via piperazine substitution)
$ ^1H $ NMR (Key Signals) δ 2.30 (CH₃), 8.15 (aromatic) δ 2.30 (CH₃), 8.40 (aromatic) δ 3.60 (piperazine protons)

Q & A

What are the common synthetic routes for preparing 5-methyl-[1,2,4]triazolo[1,5-a]pyrazine derivatives, and how do reaction conditions influence regioselectivity?

Basic Research Question
The synthesis of triazolopyrazine derivatives typically involves cyclization of precursors such as ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate. Key reagents include N,N-dimethylformamide dimethyl acetal (DMFDMA) for formylation, hydroxylamine hydrochloride for oxime formation, and polyphosphoric acid (PPA) for cyclization . Reaction temperature and solvent choice (e.g., chloroform under reflux) critically influence yield and regioselectivity. For example, incomplete cyclization may occur if PPA is not used at optimal temperatures (~100–120°C) .

How can conflicting spectroscopic data for triazolopyrazine derivatives be resolved, particularly in distinguishing regioisomers?

Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from overlapping signals in fused heterocycles. X-ray crystallography is the gold standard for resolving ambiguities, as demonstrated in studies of 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one, where crystallographic data confirmed planar geometry and hydrogen-bonded dimers . For labs without crystallography access, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) can differentiate regioisomers by analyzing fragmentation patterns and proton-proton correlations .

What methodologies are effective for functionalizing the pyrazine ring in this compound?

Advanced Research Question
Functionalization at position 7 of the pyrazine ring can be achieved via nitration using concentrated HNO₃ in H₂SO₄ at 0°C, followed by hydrolysis or reduction to introduce amino or hydroxyl groups . For electrophilic substitutions, acetic anhydride under reflux facilitates acetylation, while methylation requires careful control of base (e.g., triethylamine) to avoid side reactions . Computational modeling (e.g., DFT) is recommended to predict reactive sites and optimize conditions .

How can researchers address low yields in multi-step syntheses of triazolopyrazine derivatives?

Basic Research Question
Low yields often stem from incomplete intermediate purification or side reactions during cyclization. For example, in the synthesis of [1,2,3]triazolo[1,5-a][1,2,4]triazolo[5,1-c]pyrazines, PPA-mediated cyclization must be monitored via TLC to terminate the reaction before decomposition . Reagent stoichiometry (e.g., excess DMFDMA) and solvent polarity (e.g., ethanol vs. dichloromethane) also play roles—polar aprotic solvents enhance nucleophilic attack in cyclization steps .

What analytical techniques are most reliable for confirming the purity and structure of this compound derivatives?

Basic Research Question
Elemental analysis (C, H, N) is essential for verifying molecular formulas, with deviations >0.3% indicating impurities . HPLC-MS with a C18 column and acetonitrile/water gradient effectively separates polar byproducts. For structural confirmation, ¹H-¹³C HMBC NMR identifies long-range couplings between triazole and pyrazine protons, while IR spectroscopy detects characteristic C=N stretches near 1600 cm⁻¹ .

How do steric and electronic effects influence the biological activity of triazolopyrazine derivatives?

Advanced Research Question
The 5-methyl group in this compound enhances lipophilicity, improving membrane permeability in cellular assays. However, bulky substituents at position 2 (e.g., phenyl groups) may sterically hinder binding to target enzymes like kinases . DFT calculations of frontier molecular orbitals (HOMO/LUMO) can predict electron-deficient regions for nucleophilic attack, guiding rational drug design .

What strategies mitigate decomposition of triazolopyrazine derivatives under acidic or basic conditions?

Advanced Research Question
Instability in acidic media is common due to protonation of the triazole ring. Protecting groups (e.g., acetyl or tert-butoxycarbonyl) on reactive amines improve stability during synthesis . For basic conditions, low-temperature reactions (0–5°C) and buffered systems (pH 7–8) prevent ring-opening. Storage under inert atmospheres (N₂/Ar) and avoidance of light further enhance shelf life .

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question
Molecular docking and MD simulations model interactions with biological targets, while reaction pathway simulations (e.g., Gaussian09) identify transition states and activation energies. For example, the ethynyl group in related triazolopyridines undergoes oxidative coupling, predicted via Fukui indices to highlight electrophilic sites .

Table: Key Reagents and Their Roles in Synthesis

ReagentRoleExample Use CaseReference
DMFDMAFormylation agentIntroduces formyl groups for cyclization
Hydroxylamine HClOxime formationGenerates intermediates for ring closure
Polyphosphoric acidCyclization catalystFacilitates fusion of heterocyclic rings
Acetic anhydrideAcetylationProtects amines during functionalization

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